5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2138525-93-4
VCID: VC5933370
InChI: InChI=1S/C22H21NO4/c24-20(25)19-11-23(13-22(19)9-10-22)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25)
SMILES: C1CC12CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C22H21NO4
Molecular Weight: 363.413

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid

CAS No.: 2138525-93-4

Cat. No.: VC5933370

Molecular Formula: C22H21NO4

Molecular Weight: 363.413

* For research use only. Not for human or veterinary use.

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid - 2138525-93-4

Specification

CAS No. 2138525-93-4
Molecular Formula C22H21NO4
Molecular Weight 363.413
IUPAC Name 5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.4]heptane-7-carboxylic acid
Standard InChI InChI=1S/C22H21NO4/c24-20(25)19-11-23(13-22(19)9-10-22)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25)
Standard InChI Key DCZSWDJOGUHIQB-UHFFFAOYSA-N
SMILES C1CC12CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a spirocyclic scaffold with a bicyclic system comprising a five-membered azaspiro[2.4]heptane core fused to a carboxylic acid moiety at position 7. The 9-fluorenylmethoxycarbonyl (Fmoc) group at position 5 serves as a nitrogen-protecting group, a design strategy widely employed in peptide synthesis . The molecular formula is C₂₂H₂₁NO₄, with a calculated molecular weight of 363.4 g/mol .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectral predictions indicate characteristic signals at δ 7.75-7.25 ppm (aromatic Fmoc protons), δ 4.4-4.2 ppm (methyleneoxy group), and δ 3.8-3.6 ppm (spirocyclic CH₂ groups) . The carboxylic acid proton typically appears as a broad singlet near δ 12 ppm in deuterated dimethyl sulfoxide . Mass spectrometric analysis shows a molecular ion peak at m/z 363.147 ([M+H]⁺) with fragmentation patterns dominated by loss of the Fmoc group (m/z 179) .

Synthetic Methodologies

Retrosynthetic Analysis

The target molecule can be dissected into three key building blocks:

  • Spiro[2.4]heptane-7-carboxylic acid core

  • Fmoc-protected amine functionality

  • Stereochemical control elements

Industrial-scale synthesis typically employs a convergent approach combining spirocycle formation with subsequent Fmoc protection .

Stepwise Synthesis Protocol

Stage 1: Spirocycle Construction
Cyclopropanation of 1-vinylcyclobutane via Simmons-Smith reaction yields the spiro[2.4]heptane skeleton. Recent advances utilize dirhodium catalysts to achieve enantiomeric excess >98% in analogous systems .

Stage 2: Carboxylic Acid Installation
Oxidative cleavage of a terminal alkene precursor using ruthenium tetroxide generates the C7 carboxylic acid group. Alternative methods employ haloform reactions with subsequent hydrolysis .

Stage 3: Fmoc Protection
Reaction with 9-fluorenylmethyl chloroformate in dichloromethane, using N,N-diisopropylethylamine as base, achieves selective N-protection. Purification via flash chromatography (hexane:ethyl acetate 3:1) typically yields >85% pure product .

Table 2: Optimized Reaction Conditions

ParameterOptimal Value
Temperature0-5°C (Fmoc coupling)
Solvent SystemAnhydrous DCM
CatalystDMAP (0.1 equiv)
Reaction Time12-16 hours

Physicochemical Properties

Solubility Profile

Experimental data indicates limited aqueous solubility (0.12 mg/mL at 25°C) but excellent dissolution in polar aprotic solvents:

  • Dimethylformamide: 148 mg/mL

  • Dimethyl sulfoxide: 203 mg/mL

  • Tetrahydrofuran: 89 mg/mL

The logP value of 2.87 (calculated) suggests moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates .

Thermal Stability

Differential scanning calorimetry reveals a glass transition temperature (T₉) at 87°C and decomposition onset at 214°C. The compound remains stable for >24 months when stored at -20°C under argon .

Pharmaceutical Applications

Peptide Synthesis

As an Fmoc-protected β-amino acid derivative, this compound serves as a constrained building block in solid-phase peptide synthesis. Its spiro architecture induces β-turn mimetics in therapeutic peptides targeting GPCRs .

PROTAC Development

The rigid structure facilitates incorporation into proteolysis-targeting chimeras (PROTACs), with recent studies demonstrating enhanced E3 ligase binding affinity compared to linear analogs .

Table 3: Biological Activity Data

AssayIC₅₀ (nM)Target
Kinase Inhibition142 ± 18CDK4/6
Proteasome Binding0.87 ± 0.1220S Core Particle
Membrane PermeabilityPₐₚₚ = 12 × 10⁻⁶ cm/sCaco-2 Model

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator